molecular formula C21H24ClF2N3O2 B2723374 1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 2034333-90-7

1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2723374
CAS No.: 2034333-90-7
M. Wt: 423.89
InChI Key: YRDXPWXXUWRPNT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain and kidneys, implicated in a range of physiological and pathological processes. In neuroscience research, this compound is a critical tool for investigating the role of TRPC5 in anxiety and depression-related behaviors , as inhibition of TRPC5 has been shown to produce rapid anxiolytic and antidepressant effects in preclinical models, potentially through modulation of neuronal excitability in circuits involving the amygdala and lateral septum. Its research value is further highlighted in studies of neurological disorders and pain signaling , where TRPC5 activity is linked to nociception and neuroinflammation. The specific structural features, including the 4,4-difluorocyclohexyl group, contribute to its enhanced pharmacokinetic properties and selectivity over related channels like TRPC4, making it a superior pharmacological probe compared to earlier, less selective inhibitors. By enabling precise blockade of TRPC5-mediated calcium entry, this inhibitor allows researchers to dissect complex signaling pathways and validate TRPC5 as a therapeutic target for conditions such as depression, anxiety, and chronic kidney disease .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClF2N3O2/c22-16-5-3-15(4-6-16)20(9-1-2-10-20)19(28)25-13-17-26-18(27-29-17)14-7-11-21(23,24)12-8-14/h3-6,14H,1-2,7-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXPWXXUWRPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • 4-Chlorophenyl group : Known for its influence on biological activity through electronic effects.
  • Cyclopentanecarboxamide : A cyclic structure that contributes to the overall stability and lipophilicity of the compound.
  • 1,2,4-Oxadiazol moiety : This heterocyclic component is associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Molecular Formula

The molecular formula of this compound is C19H22ClF2N3OC_{19}H_{22}ClF_2N_3O.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole, similar to the subject compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxadiazole rings demonstrate strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific activity of our compound has yet to be fully characterized, but its structural similarities suggest potential efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Oxadiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . The inhibition potency is often measured using IC50 values. For example, related compounds have demonstrated IC50 values in the low micromolar range (e.g., 0.63–6.28 µM) against AChE .

Study 1: Synthesis and Characterization

In a recent study involving the synthesis of oxadiazole derivatives, researchers utilized techniques such as NMR and IR spectroscopy to confirm the structure of synthesized compounds. They evaluated their biological activities through various assays, revealing promising antibacterial and enzyme inhibitory effects .

Study 2: Pharmacological Evaluation

Another study focused on evaluating the pharmacological potential of oxadiazole derivatives showed that these compounds could serve as effective urease inhibitors. The synthesized compounds exhibited strong inhibitory activity with IC50 values significantly lower than standard reference drugs .

Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiNot specified
AntibacterialBacillus subtilisNot specified
AChE InhibitionHuman AChE0.63 - 6.28
Urease InhibitionUrease from Canavalia ensiformis1.13 - 6.28

Comparison with Similar Compounds

Key Observations :

  • The target compound’s oxadiazole ring may offer superior metabolic stability compared to pyrazole or triazole analogs due to reduced susceptibility to enzymatic degradation .
  • The 4,4-difluorocyclohexyl group enhances lipophilicity (logP) and may improve blood-brain barrier penetration relative to non-fluorinated cyclohexyl groups .

Physicochemical Properties

Property Target Compound (Estimated) Compound Compound Compound
Molecular Weight (g/mol) ~450 401.23 294.16 298.33
logP (Predicted) ~3.8 3.5 2.9 2.4
Hydrogen Bond Donors 1 2 1 2
Hydrogen Bond Acceptors 5 5 4 4

Analysis :

  • The target compound’s higher logP (vs. and ) is attributed to the difluorocyclohexyl group, which increases hydrophobicity .
  • Reduced hydrogen-bond donors compared to ’s compound may enhance membrane permeability .

Target Affinity and Selectivity

  • Pyrazole analogs (e.g., ) exhibit moderate activity in receptor-binding assays, with fluorophenyl groups contributing to selectivity for serotonin receptors .
  • Triazole derivatives () show weaker binding to kinase targets compared to oxadiazole-containing compounds, likely due to reduced hydrogen-bonding capacity .
  • The oxadiazole ring in the target compound may mimic peptide bonds, making it suitable for protease or kinase inhibition, though specific data are lacking .

Metabolic Stability

  • Fluorinated cyclohexyl groups (as in the target compound) are associated with longer half-lives in vitro compared to non-fluorinated analogs, as seen in ’s compound .

Synergistic Effects

  • For example, anandamide (), a structurally distinct cannabinoid receptor ligand, highlights that divergent scaffolds can target the same receptor .

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